molecular formula C12H9ClN2O4S B2638510 5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide CAS No. 325979-89-3

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2638510
CAS No.: 325979-89-3
M. Wt: 312.72
InChI Key: LLKJAKZNYWBRBV-UHFFFAOYSA-N
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Description

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a chlorine atom, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the thiophene ring.

    Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the substituent introduced, such as thiophene derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The thiophene ring may also play a role in binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-4-methyl-2-nitroaniline
  • 2-chloro-5-methyl-4-nitropyridine 1-oxide
  • 2-methoxy-5-nitrophenol

Uniqueness

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a thiophene ring makes it particularly interesting for research in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c1-19-9-3-2-7(15(17)18)6-8(9)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKJAKZNYWBRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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